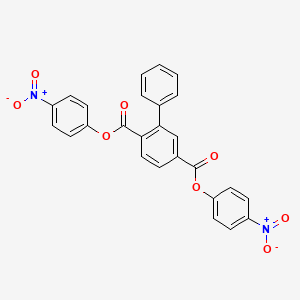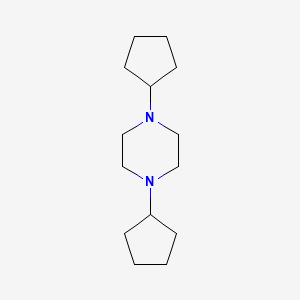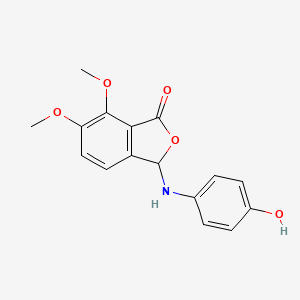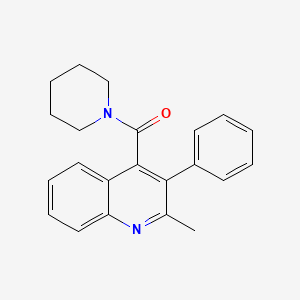
Bis(4-nitrophenyl) biphenyl-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4,4′-dicarboxylic acid (BPDC) , belongs to the class of monomers known as aromatic dicarboxylic acids. Its chemical formula is C14H10O4. BPDC-based polymers exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .
Métodos De Preparación
Synthetic Routes::
Direct Synthesis: BPDC can be synthesized by the direct reaction of biphenyl-4,4’-dicarboxylic acid chloride with phenol in the presence of a base.
Esterification: The dimethyl ester of biphenyl-4,4’-dicarboxylic acid can be prepared by reacting the acid with methanol in the presence of an acid catalyst.
Industrial Production Methods:: BPDC is industrially produced through the esterification route, followed by purification and isolation.
Análisis De Reacciones Químicas
BPDC undergoes various chemical reactions:
Ester Hydrolysis: The ester linkage can be hydrolyzed to regenerate the carboxylic acid.
Substitution Reactions: BPDC can undergo nucleophilic substitution reactions at the carboxylate groups.
Polymerization: BPDC is used as a monomer to prepare high-performance polymers with excellent thermal stability.
Common reagents include bases (such as sodium hydroxide), acid catalysts (such as sulfuric acid), and nucleophiles (such as amines).
Major products include BPDC-based polymers used in electrical insulation, encapsulation, and high-performance electronic devices.
Aplicaciones Científicas De Investigación
BPDC finds applications in various fields:
Electronics: Used in liquid crystal polymers for electronics, optical devices, and automotive applications.
Metal-Organic Frameworks (MOFs): BPDC serves as a linker or ligand in MOFs with applications in gas storage, catalysis, sensing, and separation technology.
Biomedical Applications: Used in drug delivery systems and biomaterials due to its chemical properties.
Mecanismo De Acción
The exact mechanism by which BPDC exerts its effects depends on the specific application. For example, in MOFs, it contributes to the framework’s structure and properties.
Comparación Con Compuestos Similares
BPDC’s uniqueness lies in its combination of aromatic rings, carboxylic acid groups, and ester functionality. Similar compounds include other aromatic dicarboxylic acids like Bis(2,4-dichloro-5-nitrophenyl) carbonate and [1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester .
Propiedades
Fórmula molecular |
C26H16N2O8 |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
bis(4-nitrophenyl) 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H16N2O8/c29-25(35-21-11-7-19(8-12-21)27(31)32)18-6-15-23(24(16-18)17-4-2-1-3-5-17)26(30)36-22-13-9-20(10-14-22)28(33)34/h1-16H |
Clave InChI |
NVDYYQCHEGTMPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile](/img/structure/B10877345.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10877370.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)

![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877409.png)
![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)
![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
